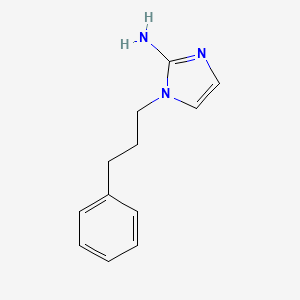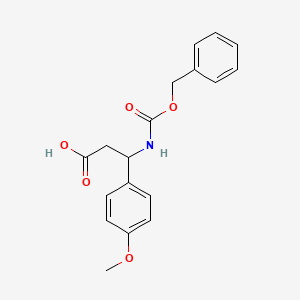
Potassium trifluoro(4-methoxy-3-methylphenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-methoxy-3-methylphenyl)boranuide: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a 4-methoxy-3-methylphenyl ring, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methoxy-3-methylphenyl)boranuide typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired trifluoroborate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(4-methoxy-3-methylphenyl)boranuide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: The reactions are typically carried out in an organic solvent like THF or toluene, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, potassium trifluoro(4-methoxy-3-methylphenyl)boranuide is used as a reagent in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it a valuable tool for constructing carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in pharmaceuticals and biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a valuable reagent in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-methoxy-3-methylphenyl)boranuide exerts its effects is primarily through its participation in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the two reactants, resulting in the formation of the desired biaryl or vinyl-aryl product.
Comparación Con Compuestos Similares
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide
Comparison: Potassium trifluoro(4-methoxy-3-methylphenyl)boranuide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions compared to similar compounds. For example, the presence of the methoxy group can enhance the electron-donating properties of the phenyl ring, potentially making it more reactive in certain cross-coupling reactions.
Propiedades
Fórmula molecular |
C8H9BF3KO |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-methoxy-3-methylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-5-7(9(10,11)12)3-4-8(6)13-2;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
WHQUHUUKUYIHTK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C=C1)OC)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


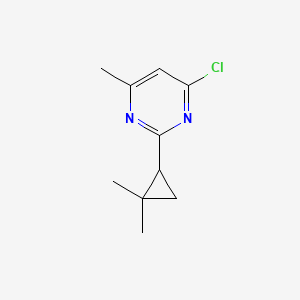
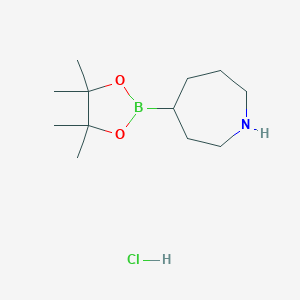
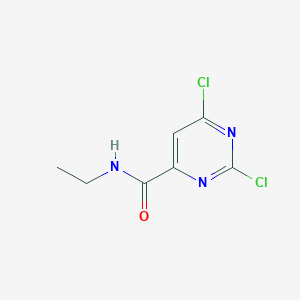
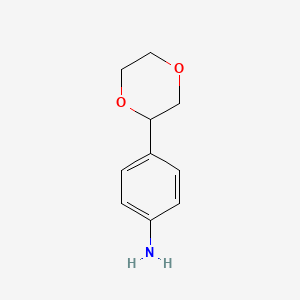

![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)

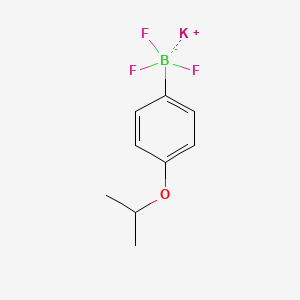
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
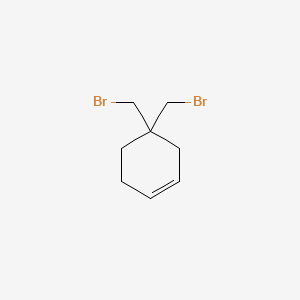
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)

